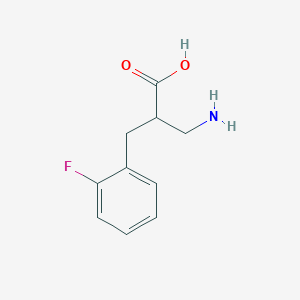

3-Amino-2-(2-fluorobenzyl)propanoic acid

Description

Contextual Significance within Contemporary Chemical Research

In the realm of modern chemical research, particularly in the development of novel pharmaceuticals, the strategic incorporation of fluorine into bioactive molecules is a widely employed strategy. The presence of fluorine can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. numberanalytics.comnih.gov Consequently, fluorinated amino acids are of considerable interest as building blocks for new therapeutic agents. numberanalytics.com These specialized amino acids are being investigated for their potential in creating advanced pharmaceuticals, including new antibiotics, antivirals, and anti-cancer drugs. numberanalytics.com

Classification as a Non-Proteinogenic β-Amino Acid Derivative

Amino acids are the fundamental building blocks of proteins. However, beyond the 22 proteinogenic amino acids that are encoded by the genetic code, there exists a vast number of non-proteinogenic amino acids (NPAAs). nih.govfrontiersin.orgnih.gov These NPAAs are not typically found in proteins but play crucial roles in various biological processes and serve as valuable components in drug development. nih.govfrontiersin.orgnih.gov

3-Amino-2-(2-fluorobenzyl)propanoic acid falls into this category of NPAAs. Specifically, it is classified as a β-amino acid. This designation indicates that the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. mdpi.com This is in contrast to α-amino acids, where the amino group is attached to the first carbon (the α-carbon). The structural arrangement of β-amino acids imparts unique conformational properties and can lead to the formation of more stable peptide structures. mdpi.com

Overview of Research Trajectories for Fluorinated Amino Acid Analogues

The introduction of fluorine into amino acid structures has paved the way for several promising research avenues. One major area of focus is the synthesis of peptides with enhanced stability and biological activity. nih.govresearchgate.net Fluorinated amino acids can protect peptides from enzymatic degradation, thereby prolonging their therapeutic effects. researchgate.net

Furthermore, the fluorine atom can serve as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed investigations of protein structure and interactions. mdpi.com The radioactive isotope fluorine-18 (B77423) is also a key component in positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. mdpi.com

Research into fluorinated β-amino acids, such as this compound, is driven by the desire to combine the beneficial properties of fluorine with the unique structural features of β-amino acids. researchgate.netresearchgate.net Synthetic studies in this area are expanding, with a focus on developing efficient methods to produce these complex molecules in enantiomerically pure forms. researchgate.netmdpi.com The primary goals are to explore their potential as components of new drugs and to understand how their incorporation influences the structure and function of peptides and other bioactive molecules. nih.govflinders.edu.au

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 808938-95-8 |

| Canonical SMILES | C1=CC=C(C(=C1)F)CC(CN)C(=O)O |

| InChI Key | FQORZSHSTLLEEB-UHFFFAOYSA-N |

Note: Data sourced from PubChem. nih.gov

Detailed Research Findings

While specific, in-depth research published exclusively on this compound is limited, its structural features suggest several potential areas of investigation based on studies of analogous compounds.

The presence of the 2-fluorobenzyl group makes this compound a valuable building block for creating peptides with modified properties. The fluorine atom can influence the conformation of the peptide backbone, potentially leading to more stable and specific interactions with biological targets. Research in this area would likely involve synthesizing peptides incorporating this amino acid and evaluating their structural and functional properties.

Given the interest in fluorinated compounds in drug discovery, it is plausible that this compound could be explored as a precursor for the synthesis of novel therapeutic agents. For instance, β-amino acids are known components of various bioactive natural products and pharmaceuticals. The introduction of a fluorinated benzyl (B1604629) group could enhance the pharmacological profile of such molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCLOOIHOICGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640584 | |

| Record name | 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-81-1 | |

| Record name | 2-(Aminomethyl)-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 2 Fluorobenzyl Propanoic Acid and Its Derivatives

General Synthetic Strategies for Fluorinated β-Amino Acids

The synthesis of β-amino acids, particularly those containing fluorine, is a significant area of organic synthesis. mdpi.com These compounds are valuable as building blocks for modified peptides, pharmaceuticals, and other bioactive molecules. psu.edu The presence of a fluorine atom can profoundly influence the conformational preferences and biological properties of these molecules. rsc.org

Multi-Step Organic Synthesis Techniques

The construction of fluorinated β-amino acids typically involves multi-step chemical transformations. Classic and modern organic reactions are employed to build the carbon skeleton and introduce the required functional groups.

Common multi-step strategies include:

Arndt-Eistert Homologation: This method extends an α-amino acid to its β-amino acid counterpart by adding a methylene (B1212753) unit, which can be a key step in a longer synthetic sequence. rsc.org

Mannich Reaction: The condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone is a powerful tool for forming β-amino carbonyl compounds, which are direct precursors to β-amino acids. nih.gov

Rodionov Reaction: This reaction involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine, followed by decarboxylation, to yield a β-amino acid. frontiersin.org A modified Rodionov synthesis can be performed by condensing an aldehyde with malonic acid in the presence of ammonium (B1175870) acetate (B1210297) in ethanol. frontiersin.org

Conjugate Addition Reactions: Michael addition of nitrogen nucleophiles to α,β-unsaturated esters or other carbonyl compounds is one of the most direct and widely used methods to create the β-amino acid backbone. rsc.orgrsc.org

Reformatsky Reaction: The reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal can be adapted to synthesize β-amino acids, especially for producing α,α-difluoro-β-amino acids using reagents like ethyl bromodifluoroacetate. rsc.orgfrontiersin.org

These foundational methods provide the framework for accessing a wide variety of β-amino acid structures, which can then be further elaborated or resolved to obtain enantiomerically pure products.

Approaches to Enantioselective Synthesis

Achieving stereocontrol is paramount in the synthesis of chiral amino acids for pharmaceutical applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. The primary approaches include asymmetric induction using chiral auxiliaries or catalysts, the resolution of racemic mixtures, and chemoenzymatic methods. psu.edust-andrews.ac.uk

Asymmetric induction involves the use of a chiral entity to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product. Several auxiliaries have been proven effective in β-amino acid synthesis. For instance, pseudoephedrine can serve as an efficient and inexpensive chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids. nih.gov Other widely used auxiliaries include Evans' oxazolidinones and Oppolzer's sultams, which enable highly diastereoselective alkylations or additions to enolates derived from them. rsc.orgnih.govresearchgate.net N-tert-butanesulfinyl imines are also valuable intermediates for the stereodivergent synthesis of β-amino acids. bldpharm.com

| Chiral Auxiliary | Key Reaction Type | Typical Substrate | Reference |

|---|---|---|---|

| Pseudoephedrine | Enolate Alkylation | β-Alanine amides | nih.gov |

| Evans' Oxazolidinone | Conjugate Addition / Mannich Reaction | N-Acyl oxazolidinones | rsc.orgnih.gov |

| N-tert-butanesulfinyl imine | Allylation / Addition to Imines | Chiral N-sulfinyl imines | bldpharm.com |

| SuperQuat Oxazolidinone | Conjugate Addition / Enolate Alkylation | N-Acryloyl oxazolidinones | psu.edursc.orgnih.gov |

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. It is often preferred over the use of stoichiometric chiral auxiliaries for its efficiency and atom economy. nih.govst-andrews.ac.uk Both metal-based catalysts and organocatalysts are employed.

Metal Catalysis: Transition metals like rhodium, ruthenium, copper, and scandium, complexed with chiral ligands, are effective in catalyzing reactions such as asymmetric hydrogenations, conjugate additions, and Mannich reactions. psu.edunih.gov For example, Cu-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can provide enantioenriched β-amino acid derivatives. rsc.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful strategy. researchgate.net Cinchona alkaloid derivatives, for instance, can catalyze asymmetric aldol (B89426) reactions to produce β-hydroxy α-amino acids. researchgate.net Confined imidodiphosphorimidate (IDPi) catalysts have been developed for the asymmetric aminomethylation of ketene (B1206846) acetals, yielding unprotected β-amino acids with high enantioselectivity. nih.gov

Resolution is the process of separating a racemic mixture (containing equal amounts of two enantiomers) into its individual, enantiomerically pure components.

Diastereomeric Crystallization: This classic method involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent (like an optically active acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Chromatographic Separation: Diastereomers can also be separated using chromatography. Alternatively, racemic mixtures can be separated directly on a chiral stationary phase (CSP) in a chromatography column, where the two enantiomers interact differently with the CSP, leading to different retention times.

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme can be chosen to selectively react with only one enantiomer in the racemic mixture, converting it into a new compound that can be easily separated from the unreacted enantiomer. This is a form of kinetic resolution.

| Enzyme Type | Enzyme Example | Reaction Type | Reference |

|---|---|---|---|

| Lipase | Lipase PSIM (from Burkholderia cepacia) | Enantioselective hydrolysis of esters | frontiersin.org |

| Aminopeptidase | Aminopeptidase (from Pseudomonas putida) | Enantioselective hydrolysis of amides | |

| Transaminase | (R)-β-transaminase (TATT) | Kinetic resolution of racemic β-amino acids | bldpharm.com |

| Amino Acid Oxidase | (R)-amino acid oxidase (from T. variabilis) | Selective oxidation of one enantiomer |

Specific Synthetic Pathways for 3-Amino-2-(2-fluorobenzyl)propanoic Acid

While literature detailing the specific synthesis of this compound is not prevalent, its structure lends itself to synthesis via established methods for α-substituted (or β²) β-amino acids. The key challenge is the stereocontrolled introduction of the 2-fluorobenzyl group at the α-carbon. Based on analogous syntheses of 2-benzylpropanoic acid derivatives, several plausible enantioselective routes can be proposed. nih.govrsc.orgnih.gov

Proposed Pathway 1: Asymmetric Conjugate Addition-Alkylation

A highly effective strategy is based on the work of Davies and coworkers, which uses a chiral oxazolidinone auxiliary to control stereochemistry. rsc.orgnih.gov

Conjugate Addition: A chiral N-acryloyl oxazolidinone, such as (S)-N³-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, undergoes a conjugate addition reaction with a protected amine source like lithium dibenzylamide. This step forms a lithium β-amino enolate with high diastereoselectivity. psu.edu

Diastereoselective Alkylation: The resulting chiral enolate is then trapped in situ by reacting it with an electrophile. For the target molecule, 2-fluorobenzyl bromide would be used as the alkylating agent. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of the 2-(2-fluorobenzyl) substituted product with high stereocontrol. psu.edu

Deprotection: The final step involves the hydrolytic cleavage of the chiral auxiliary and the deprotection of the nitrogen atom (e.g., hydrogenolysis of the benzyl (B1604629) groups) to release the free this compound. psu.edu This method has been successfully used to synthesize (S)-3-amino-2-benzylpropanoic acid and other 2-alkyl derivatives in high enantiomeric excess. psu.edursc.org

Proposed Pathway 2: Asymmetric Mannich-type Reaction

An alternative approach involves the asymmetric functionalization of a chiral enolate derived from a 3-acyl-1,3-oxazolidin-2-one. rsc.org

Enolate Formation: A chiral oxazolidinone bearing a propionyl group, (4R,5S)-3-propionyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one, is treated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate.

Asymmetric Aminomethylation: The enolate is then reacted with a suitable electrophilic aminomethylating agent, such as 1-[N-(benzyloxycarbonyl)aminomethyl]benzotriazole. This introduces the protected aminomethyl group at the α-position.

Functionalization and Deprotection: The resulting product can be further manipulated or directly deprotected to yield the target β-amino acid. This strategy has been successfully applied to the synthesis of various 2-substituted 3-aminopropanoic acids, including the benzyl analogue. rsc.org

Proposed Pathway 3: Malonic Ester Synthesis Route

A more classical, though potentially less stereoselective, approach could begin with a malonic ester derivative.

Alkylation: Diethyl malonate is first alkylated with 2-fluorobenzyl bromide to form diethyl 2-(2-fluorobenzyl)malonate.

Partial Hydrolysis and Curtius Rearrangement: One of the ester groups is selectively hydrolyzed to the carboxylic acid. This mono-acid is then subjected to a Curtius rearrangement (using reagents like diphenylphosphoryl azide (B81097) followed by heating with an alcohol, e.g., benzyl alcohol) to convert the carboxylic acid into a protected amine group (e.g., a carbamate).

Hydrolysis: The remaining ester and the carbamate (B1207046) protecting group are hydrolyzed under acidic or basic conditions to afford the final racemic this compound, which would then require resolution to obtain the pure enantiomers.

These pathways represent robust and well-precedented strategies that can be directly adapted for the efficient and stereocontrolled synthesis of the title compound.

Introduction of the 2-Fluorobenzyl Moiety

The incorporation of the 2-fluorobenzyl group is a key step in the synthesis of the target molecule. This can be achieved through various methods, often involving the reaction of a suitable nucleophile with a 2-fluorobenzyl halide. For instance, in the synthesis of related β-amino acids, the benzyl group is introduced via alkylation of a malonic ester derivative or a similar C-nucleophile. nih.gov

One common strategy involves the use of organometallic reagents. For example, a Negishi cross-coupling reaction can be employed to form a carbon-carbon bond between a zinc-based reagent and an aryl halide, a method that has been used to synthesize a variety of unnatural amino acids. nih.gov In the context of this compound, a potential route could involve the coupling of a 2-fluorobenzyl zinc reagent with a suitable electrophilic partner containing the propanoic acid backbone.

Another approach is the Friedel-Crafts-type reaction, where an aromatic ring is alkylated. While direct benzylation of a pre-formed propanoic acid derivative can be challenging, related methodologies have been used to introduce aryl groups onto similar scaffolds. mdpi.com

The choice of method often depends on the desired stereochemistry and the compatibility with other functional groups present in the molecule. The introduction of fluorine into amino acids is a significant area of research, as it can modulate the biological properties of the resulting compounds. nih.govrsc.org

Construction of the Propanoic Acid Carbon Backbone

The propanoic acid backbone is the core structure to which the amino and 2-fluorobenzyl groups are attached. Several synthetic strategies can be employed to construct this three-carbon chain.

One of the most common methods for synthesizing β-amino acids is the Arndt-Eistert homologation of α-amino acids. numberanalytics.com This reaction sequence extends the carbon chain of an α-amino acid by one carbon, thereby converting it into a β-amino acid. numberanalytics.com Another widely used method is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde, and a compound with an active hydrogen, which can be adapted to form the β-amino acid structure. numberanalytics.com

Conjugate addition reactions are also a powerful tool for constructing the propanoic acid backbone. numberanalytics.com This involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) derivative. The stereochemistry of the addition can often be controlled using chiral auxiliaries or catalysts.

For instance, the synthesis of alanine (B10760859) from propanoic acid involves the bromination of the α-carbon followed by amination. pearson.com A similar strategy could be adapted to first construct the benzylpropanoic acid skeleton, followed by the introduction of the amino group. The synthesis of β-benzoylpropionic acid from succinic anhydride (B1165640) and benzene (B151609) provides a relevant example of constructing a substituted propanoic acid backbone. orgsyn.org

Protecting Group Strategies in Synthesis

The use of protecting groups is essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions and to direct the reactivity of specific functional groups. peptide.com The amino and carboxylic acid groups are typically protected during the key bond-forming steps.

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com Its key advantage is its stability under acidic conditions, allowing for the use of acid-labile protecting groups on the side chains of other amino acids. peptide.com

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org The removal of the Fmoc group is achieved using a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org This orthogonality with acid-labile protecting groups makes the Fmoc strategy highly suitable for the synthesis of peptides containing modified amino acids like this compound. altabioscience.comnih.gov The progress of both the coupling and deprotection steps in Fmoc-based SPPS can be conveniently monitored by UV spectroscopy due to the strong UV absorbance of the fluorenyl group. wikipedia.org

Table 1: Key Features of Fmoc Protection

| Feature | Description | Reference |

|---|---|---|

| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | wikipedia.org |

| Protected Group | α-Amino group of amino acids | |

| Introduction | Reaction with Fmoc-Cl or Fmoc-OSu | wikipedia.org |

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) | wikipedia.org |

| Stability | Stable to acidic conditions | |

| Key Advantage | Orthogonal to acid-labile side-chain protecting groups | peptide.comaltabioscience.com |

| Monitoring | UV spectroscopy | wikipedia.org |

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for amines. organic-chemistry.org Unlike the base-labile Fmoc group, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This acid-lability makes it orthogonal to the Fmoc group, allowing for selective deprotection strategies. organic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org In the synthesis of this compound, the Boc group could be used to protect the amino group during the introduction of the 2-fluorobenzyl moiety or the construction of the propanoic acid backbone, especially if these steps involve basic or nucleophilic reagents. The synthesis of Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid, a structurally similar compound, highlights the use of Boc protection in this class of molecules. smolecule.com

Table 2: Key Features of Boc Protection

| Feature | Description | Reference |

|---|---|---|

| Protecting Group | tert-Butyloxycarbonyl (Boc) | organic-chemistry.org |

| Protected Group | Amino group | organic-chemistry.org |

| Introduction | Reaction with di-tert-butyl dicarbonate (Boc₂O) | organic-chemistry.org |

| Cleavage Condition | Acidic conditions (e.g., trifluoroacetic acid) | organic-chemistry.org |

| Stability | Stable to basic and nucleophilic conditions | organic-chemistry.org |

| Key Advantage | Orthogonal to the base-labile Fmoc group | organic-chemistry.org |

Precursor Chemistry and Starting Materials

The synthesis of this compound relies on the availability of suitable precursors and starting materials. For the introduction of the 2-fluorobenzyl moiety, 2-fluorobenzyl halides (bromide or chloride) or other activated derivatives of 2-fluorotoluene (B1218778) are common starting points.

For the construction of the propanoic acid backbone, a variety of starting materials can be considered. Malonic acid and its esters are versatile precursors that can be alkylated and subsequently manipulated to form the desired β-amino acid. orgsyn.org Succinic anhydride is another potential starting material, as demonstrated in the synthesis of β-benzoylpropionic acid. orgsyn.org

In many synthetic routes, a pre-existing amino acid can serve as a chiral starting material. For example, aspartic acid or glutamic acid, with their carboxylic acid side chains, can be chemically modified to introduce the desired benzyl group and construct the β-amino acid framework. nih.gov The use of readily available chiral building blocks is a common strategy to control the stereochemistry of the final product. The synthesis of various β²- and β³-amino acids often starts from simple, commercially available precursors. researchgate.net

The choice of precursors is also influenced by the protecting group strategy. For instance, if Fmoc protection is used, the starting amino acid would be N-Fmoc protected before subsequent transformations. nih.gov Similarly, for Boc-based strategies, the corresponding N-Boc protected amino acid would be the key intermediate. smolecule.com

Table 3: Common Precursors and Starting Materials

| Component | Example Precursors/Starting Materials | Reference |

|---|---|---|

| 2-Fluorobenzyl Moiety | 2-Fluorobenzyl bromide, 2-Fluorobenzyl chloride | |

| Propanoic Acid Backbone | Malonic acid esters, Succinic anhydride, Acrylate derivatives | numberanalytics.comorgsyn.org |

| Chiral Pool Starting Materials | Aspartic acid, Glutamic acid, (S)- or (R)-pyroglutamate | nih.gov |

| Protected Amino Acid Precursors | N-Fmoc amino acids, N-Boc amino acids | nih.govsmolecule.com |

Chemical Reactivity and Derivatization of 3 Amino 2 2 Fluorobenzyl Propanoic Acid

Amino Group Transformations

The primary amino group in 3-Amino-2-(2-fluorobenzyl)propanoic acid serves as a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

The nucleophilic character of the amino group allows it to readily undergo acylation to form N-acyl derivatives. This transformation is fundamental in modifying the compound's properties and is typically achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. These reactions convert the basic amino group into a neutral amide linkage. organic-chemistry.org

Research into the acylation of similar amino acid structures highlights the use of various reagents and catalysts to facilitate this process. For instance, studies on N-protected α-amino acids have utilized Friedel–Crafts acylation with arenes in the presence of a Lewis acid like AlCl₃ to form α-amino aryl-ketones. mdpi.com While this applies to α-amino acids, the principle of activating a carboxyl group for acylation is a cornerstone of peptide chemistry.

The direct acylation of the amino group of this compound can be expected to proceed with standard acylating agents. The table below illustrates potential acylation reactions.

| Acylating Agent | Product |

| Acetic Anhydride (B1165640) | N-Acetyl-3-amino-2-(2-fluorobenzyl)propanoic acid |

| Benzoyl Chloride | N-Benzoyl-3-amino-2-(2-fluorobenzyl)propanoic acid |

| Trifluoroacetic Anhydride | N-Trifluoroacetyl-3-amino-2-(2-fluorobenzyl)propanoic acid |

| Dansyl Chloride | N-Dansyl-3-amino-2-(2-fluorobenzyl)propanoic acid |

As an amino acid, this compound can be incorporated into peptide chains to form oligomers. The introduction of fluorinated non-canonical amino acids is a recognized strategy to modulate the physicochemical and biological properties of peptides, such as stability and hydrophobicity. rsc.orgnih.gov The synthesis of peptides containing this building block typically follows standard solid-phase peptide synthesis (SPPS) protocols. peptide2.compeptide.com

In SPPS, the amino group of this compound would be protected, commonly with a Fluorenylmethoxycarbonyl (Fmoc) group, to create an Fmoc-protected building block. nih.govnbinno.com This protected monomer can then be sequentially coupled to a growing peptide chain on a solid support. The process involves cycles of deprotection of the N-terminal amino group of the resin-bound peptide, followed by coupling with the activated carboxylic acid of the incoming Fmoc-protected amino acid. peptide2.compeptide.com

Key steps for incorporating the amino acid into an oligomer are outlined below.

| Step | Description | Reagents |

| 1. N-α-Protection | The amino group of this compound is protected to prevent self-polymerization. | Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |

| 2. Carboxyl Activation | The carboxylic acid of the Fmoc-protected amino acid is activated to facilitate amide bond formation. | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HATU, or DIC/HOBt |

| 3. Coupling | The activated amino acid is coupled to the deprotected N-terminus of the peptide chain on the solid support. | DIPEA (N,N-Diisopropylethylamine) as a base |

| 4. Fmoc Deprotection | The Fmoc group is removed from the newly added residue to allow the next coupling cycle. | 20% Piperidine (B6355638) in DMF |

The nitrogen atom in the amino group of this compound exists in a low oxidation state and can be oxidized by various reagents. The oxidation products of primary amines can range from hydroxylamines to nitroso and nitro compounds, depending on the oxidant used and the reaction conditions. libretexts.org For tertiary amines, oxidation with reagents like hydrogen peroxide or peroxycarboxylic acids typically yields amine oxides. libretexts.org While this compound is a primary amine, its oxidation chemistry is an important aspect of its reactivity profile.

| Oxidizing Agent | Potential Product Class |

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine or Oxime derivatives |

| Peroxy acids (e.g., m-CPBA) | Nitroso or Nitro derivatives |

| Potassium Permanganate (KMnO₄) | Nitro derivative (under harsh conditions) |

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety is another key reactive center, enabling esterification and amide formation, which are crucial for creating prodrugs, chemical probes, or new biomaterials.

The carboxylic acid group of this compound can be converted into an ester. Esterification is often employed to mask the charge of the carboxylate, which can improve cell permeability. nih.gov Common methods for esterifying amino acids include the Fischer-Speier esterification, which involves heating the amino acid in an alcohol with a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. sphinxsai.com Alternatively, reactions with alkylating agents in the presence of a base can yield the desired esters. researchgate.net For example, unprotected amino acids have been esterified using benzyl (B1604629) chloride in ionic liquids. researchgate.net

The table below details potential esterification reactions.

| Alcohol/Reagent | Catalyst/Conditions | Product |

| Methanol | Sulfuric Acid (H₂SO₄), reflux | Methyl 3-amino-2-(2-fluorobenzyl)propanoate |

| Ethanol | Dry HCl gas, reflux | Ethyl 3-amino-2-(2-fluorobenzyl)propanoate |

| Benzyl Chloride | Ionic Liquid, 90°C | Benzyl 3-amino-2-(2-fluorobenzyl)propanoate |

| Bromomethyl acetate (B1210297) | DIPEA, CH₃CN | Acetoxymethyl 3-amino-2-(2-fluorobenzyl)propanoate nih.gov |

The carboxylic acid can be transformed into an amide by coupling it with a primary or secondary amine. This reaction requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. A wide range of coupling reagents developed for peptide synthesis are applicable here, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. organic-chemistry.orgnih.gov

More advanced and efficient coupling reagents include HATU and T3P® (Propylphosphonic anhydride). organic-chemistry.org Additionally, Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines. nih.govresearchgate.net This transformation is highly versatile, allowing the linkage of this compound to various amine-containing molecules.

| Amine | Coupling Reagent/Method | Product |

| Benzylamine | EDC/HOBt | N-Benzyl-3-amino-2-(2-fluorobenzyl)propanamide |

| Morpholine | HATU/DIPEA | 4-(3-Amino-2-(2-fluorobenzyl)propanoyl)morpholine |

| Aniline | TiCl₄/Pyridine nih.gov | N-Phenyl-3-amino-2-(2-fluorobenzyl)propanamide |

| Propylamine | B(OCH₂CF₃)₃ nih.gov | N-Propyl-3-amino-2-(2-fluorobenzyl)propanamide |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry. wikipedia.org For this compound, which is a β-amino acid, this reaction is not as facile as in β-keto acids and typically requires specific catalytic methods. wikipedia.orgmasterorganicchemistry.com Modern synthetic chemistry offers several mild and efficient pathways for the decarboxylation of amino acids, often involving radical intermediates generated under photochemical or electrochemical conditions. mdpi.commdpi.com

These contemporary methods are particularly useful as they often tolerate a variety of functional groups and can be performed under mild conditions. mdpi.com For the target molecule, the amino group would likely require protection (e.g., as a carbamate) prior to many of these transformations to prevent side reactions.

Recent advancements have focused on photoredox catalysis, which has proven to be a powerful strategy for generating alkyl radicals from the corresponding carboxylic acids or their derivatives. mdpi.comresearchgate.net For instance, photocatalyst-mediated oxidation and subsequent decarboxylation of an N-protected amino acid can produce a prochiral α-amino radical, which can then be trapped or protonated. nih.gov Another innovative approach involves the conversion of the carboxylic acid to a thioacid, which can then undergo photochemically activated carbonyl sulfide (B99878) (COS) elimination to yield the decarboxylated amine derivative. mdpi.com

Below is a table summarizing potential modern decarboxylation methods applicable to N-protected this compound.

| Method | Typical Reagents/Conditions | Intermediate | Key Features | Citation |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium or organic dye), light (e.g., blue LED), base | α-amino radical | Mild conditions, high functional group tolerance. | researchgate.netnih.gov |

| Electrochemical Oxidation | Undivided cell, graphite (B72142) anode, nickel cathode | α-amino radical | Metal-free, can be used for C-N bond formation post-decarboxylation. | mdpi.com |

| Thioacid Decarboxylation | Conversion to thioacid, then photolysis (UV or blue LED) with a photoinitiator/photocatalyst | Radical via COS elimination | Rapid reaction, compatible with continuous-flow setups. | mdpi.com |

| Barton Decarboxylation | Conversion to N-hydroxyphthalimide (NHP) ester, then radical initiation (e.g., with thiol) | α-amino radical | Classic method, can be performed without a photocatalyst. | mdpi.com |

**3.3. Fluorobenzyl Moiety Reactivity

The reactivity of the 2-fluorobenzyl ring is primarily dictated by electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is controlled by the electronic properties of the two substituents on the ring: the fluorine atom and the alkyl side-chain (-CH₂-CH(COOH)-CH₂NH₂).

Fluorobenzyl Moiety Reactivity

Theoretical Considerations for Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring, leading to the replacement of a hydrogen atom. uci.edulibretexts.org The rate and regioselectivity (the position of substitution) are determined by the activating/deactivating and directing effects of the existing substituents. cognitoedu.orgorganicchemistrytutor.com

In this compound, the ring is substituted with fluorine at the C2 position and an alkyl group at the C1 position.

Alkyl Side-Chain: The propanoic acid side chain is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.org Electron-donating groups activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com Alkyl groups are also ortho, para-directors. cognitoedu.org

Combined Directing Effects: The two substituents are ortho to each other. Their directing effects will either reinforce or oppose each other for the remaining open positions (C3, C4, C5, C6).

Fluorine (at C2) directs ortho (to C3) and para (to C5).

Alkyl Group (at C1) directs ortho (to C6) and para (to C4).

The substitution pattern is therefore a competition between these directing influences. Steric hindrance from the bulky alkyl side-chain will likely disfavor substitution at the C6 position. The C3 position is activated by fluorine's resonance effect but deactivated by its strong inductive effect. wikipedia.org The C4 and C5 positions are both activated by one group and not strongly hindered. A precise prediction of the major product would require experimental data, but substitution at the C4 and C5 positions is theoretically most plausible.

| Position | Influence from Fluorine (C2) | Influence from Alkyl Group (C1) | Predicted Outcome |

| C3 | Ortho (electronically favored by resonance, disfavored by induction) | Meta (disfavored) | Possible minor product |

| C4 | Meta (disfavored) | Para (electronically favored) | Likely major product |

| C5 | Para (electronically favored) | Meta (disfavored) | Likely major product |

| C6 | Meta (disfavored) | Ortho (electronically favored, sterically hindered) | Unlikely due to sterics |

Theoretical Considerations for Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

For an SNAr reaction to be feasible under standard conditions, two main criteria must be met:

The presence of a good leaving group (halides are common).

The presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com

In the context of this compound, the fluorine atom is an excellent leaving group for SNAr. Its high electronegativity makes the attached carbon atom electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comstackexchange.com

However, the aromatic ring lacks the necessary activation. The alkyl side-chain is an electron-donating group, which deactivates the ring towards nucleophilic attack by increasing electron density. Therefore, under classical thermal conditions, SNAr on the 2-fluorobenzyl moiety of this compound is theoretically unfavorable.

Recent developments in photoredox catalysis have enabled SNAr reactions on unactivated and even electron-rich fluoroarenes. nih.gov These methods proceed via the formation of a cation radical, which dramatically increases the electrophilicity of the aromatic ring and facilitates nucleophilic attack. Thus, while classical SNAr is unlikely, derivatization via nucleophilic substitution of the fluorine atom could potentially be achieved using advanced catalytic methods. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 2 Fluorobenzyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Amino-2-(2-fluorobenzyl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR and ¹³C NMR for Carbon Backbone and Substituent Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for mapping the carbon skeleton and the attached protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the aromatic ring will appear in the downfield region (typically 6.9-8.0 ppm) due to the ring current effect. The protons of the methylene (B1212753) group adjacent to the amino group (H-3) and the methine proton (H-2) would likely appear in the range of 2.5-4.0 ppm. The benzylic protons (H-1') would also be found in a similar region, with their signal split by the adjacent methine proton. The carboxylic acid proton is often broad and can appear over a wide range, typically downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170-185 ppm. The carbons of the fluorobenzyl group would appear in the aromatic region (110-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons (C-2 and C-3) and the benzylic carbon (C-1') would resonate in the upfield region of the spectrum.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 (broad s) | 175-180 |

| CH (C2) | 2.8-3.2 (m) | 40-45 |

| CH₂ (C3) | 3.0-3.5 (m) | 45-50 |

| CH₂ (Benzyl) | 2.7-3.1 (m) | 30-35 |

| Aromatic CH | 7.0-7.4 (m) | 115-135 |

| Aromatic C-F | - | 158-162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-C | - | 125-130 |

| Note: These are predicted values and may vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet. |

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms within a molecule. nsf.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this fluorine atom would be characteristic of a fluorine attached to an aromatic ring. Coupling between the fluorine and adjacent aromatic protons would likely result in a multiplet, providing further structural confirmation. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a straightforward method for confirming the presence and electronic environment of the fluorine substituent. nsf.gov

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. This would be crucial for tracing the proton connectivity from the aminomethyl group (H-3) to the methine proton (H-2) and to the benzylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the CH, CH₂, and aromatic CH groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl and the substituted aromatic carbons) and for confirming the connection between the benzyl group and the propanoic acid backbone. For example, correlations would be expected between the benzylic protons and C-2 of the propanoic acid chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₂FNO₂), the expected exact mass can be calculated.

The monoisotopic mass of C₁₀H₁₂FNO₂ is 197.08521 u. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 198.09299. The high precision of this measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in tandem MS/MS experiments could further corroborate the proposed structure by showing losses of characteristic fragments such as H₂O, CO₂, and parts of the fluorobenzyl side chain.

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The presence of both an amino group and a carboxylic acid group suggests the potential for zwitterion formation in the solid state.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-F (Aryl Fluoride) | Stretching | 1200-1250 |

| N-H (Amine) | Bending | 1550-1650 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

| O-H (Carboxylic Acid) | Bending | 920-950 |

| Note: These are general ranges and can be influenced by hydrogen bonding and the physical state of the sample. |

Raman Spectroscopy for Molecular Symmetries and Torsional Modes

Raman spectroscopy is a powerful non-destructive analytical technique used to probe the vibrational modes of a molecule. For amino acids, it provides significant insight into the low-frequency torsional modes, particularly those involving the ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups. These modes are highly sensitive to the local environment, including the strength and geometry of hydrogen bonds that stabilize the crystal structure. The analysis of Raman spectra can reveal information about molecular symmetry and conformational changes in response to external factors like temperature or pressure.

The torsional vibrations of the ammonium group in amino acid crystals are a key focus of Raman studies, as their behavior reflects the progressive weakening or strengthening of hydrogen bonds with changes in temperature. While Raman spectroscopy is a potent tool for obtaining information on hydrogen bonding and phase transitions in amino acids, specific research applying this technique to this compound is not available in published literature. Therefore, no specific data on its molecular symmetries or torsional modes can be presented.

Computational Support for Spectroscopic Interpretation (e.g., DFT-Calculated Spectra)

Computational methods, particularly Density Functional Theory (DFT), are integral to the modern analysis of vibrational spectra. DFT calculations are used to predict the geometric structure and vibrational frequencies of molecules. By calculating the theoretical vibrational spectra, researchers can assign the experimentally observed bands in infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, or torsional modes.

For complex organic molecules like amino acid derivatives, DFT calculations, often using functionals like B3LYP, help in understanding the relationship between structure and spectroscopic properties. However, a review of scientific literature indicates that no specific DFT calculations or computationally supported spectroscopic interpretations have been published for this compound. Consequently, a data table of calculated versus experimental vibrational frequencies cannot be provided.

X-ray Crystallography for Solid-State Structural Determination (if applicable to analogues)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound itself is not publicly available, analysis of structurally related compounds, or analogues, can provide valuable insights into its likely molecular conformation and intermolecular interactions.

A relevant analogue is 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid , which features both a 2-fluorophenyl group and a propionic acid moiety. Its crystal structure has been determined by single-crystal X-ray diffraction. researchgate.net In the solid state, this molecule exhibits intramolecular hydrogen bonds involving the fluorine atom (N-H···F) and the oxygen atom of the benzoyl group (N-H···O). The molecules form centrosymmetric dimers in the crystal lattice through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net The 2-fluorophenyl group is inclined relative to the propionic acid fragment by a dihedral angle of 65.65(13)°. researchgate.net

The detailed crystallographic data for this analogue provides a model for how a 2-fluorobenzyl group and a propanoic acid chain might be arranged in a crystal lattice.

Interactive Table: Crystal Data and Structure Refinement for 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid researchgate.net

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₁H₁₁FN₂O₃S |

| Molar Mass ( g/mol ) | 270.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.7103 (7) |

| b (Å) | 11.1289 (7) |

| c (Å) | 9.6760 (7) |

| β (°) | 108.407 (2) |

| Volume (ų) | 1196.49 (14) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 296 |

| Refinement | |

| R-factor (R₁) | 0.043 |

| wR-factor (wR₂) | 0.134 |

| Data-to-parameter ratio | 13.1 |

Theoretical and Computational Chemistry Studies of 3 Amino 2 2 Fluorobenzyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular systems. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and Ab Initio calculations, which are used to determine the electronic structure and related properties of molecules like 3-Amino-2-(2-fluorobenzyl)propanoic acid. researchgate.net

Density Functional Theory (DFT) is a widely used computational method known for its balance of accuracy and computational efficiency, making it suitable for studying large molecular systems. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular DFT approach recognized for its precision in predicting molecular structures and various thermochemical properties. scirp.org For a molecule like this compound, DFT calculations, often using a basis set such as 6-31G*, are employed to optimize the ground-state geometry and calculate vibrational frequencies. nih.gov

DFT studies provide critical data on the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These orbitals are key to understanding chemical reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

DFT calculations can also be used to determine a range of thermodynamic and electronic properties, as illustrated in the table below, which shows typical parameters obtained from such studies on amino acids. nih.gov

| Property | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | Assessing kinetic stability and electrical transport properties. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Understanding intermolecular interactions and solubility. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aiding in the interpretation of experimental IR and Raman spectra. researchgate.net |

This table represents typical data generated from DFT studies on amino acids and related organic molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods provide a high degree of accuracy for predicting molecular properties. scirp.org For complex organic molecules, ab initio calculations are often used to refine geometries and energies obtained from DFT. researchgate.net

These methods are particularly valuable for creating a benchmark for other computational techniques and for situations where high accuracy is paramount. For this compound, ab initio calculations could provide precise predictions of its structural parameters and conformational energies.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping the energy landscape that governs their interconversion. nih.gov For an amino acid derivative like this compound, the flexibility of the backbone and the side chain allows for multiple low-energy conformations.

The potential energy surface (PES) of a molecule can be explored using quantum mechanical calculations to identify energy minima, which correspond to stable conformers, and the energy barriers that separate them. nih.govnih.gov This analysis helps to understand which conformations are likely to be populated under given conditions. For amino acids, key torsional angles in the backbone and side chain define the conformational space. nih.gov Low energy barriers (e.g., below 400 cm⁻¹) suggest that the molecule can easily transition between different conformations. nih.gov

| Parameter | Description | Significance |

| Torsional Angles (χ) | Rotation around single bonds in the molecular side chain. | Determines the spatial orientation of the functional groups. nih.gov |

| Relative Energy | The energy of a conformer relative to the most stable (global minimum) conformer. | Indicates the relative population of each conformer at thermal equilibrium. |

| Interconversion Barriers | The energy required to transition from one stable conformer to another. | Determines the kinetics of conformational change. nih.gov |

This table outlines key parameters in the conformational analysis of flexible molecules like amino acids.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of structural fluctuations, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces on each atom to predict its trajectory. These simulations can be run for timescales ranging from nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal how the molecule samples different conformations, its flexibility, and how it interacts with solvent molecules, which is crucial for understanding its behavior in a biological context. nih.govnih.gov

Prediction of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, illustrating the charge distribution. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would highlight the reactive nature of the carboxyl and amino groups, as well as the influence of the electronegative fluorine atom on the phenyl ring.

From DFT calculations, various chemical reactivity descriptors can be derived to quantify the reactivity of a molecule. nih.gov

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic power of a molecule. nih.gov |

This table summarizes key reactivity descriptors derived from HOMO and LUMO energies, based on studies of similar molecules. nih.gov

Zwitterionic Forms and Solvation Effects Modeling

Amino acids can exist in a neutral form or as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). The stability of the zwitterionic form relative to the canonical (neutral) form is highly dependent on the environment, particularly the polarity of the solvent. In aqueous solutions, the zwitterionic form is generally favored.

Computational models can be used to study these different forms and the influence of solvation. By performing quantum chemical calculations on both the canonical and zwitterionic structures of this compound, both in the gas phase and in the presence of a solvent model (like the Polarizable Continuum Model, PCM), their relative stabilities can be determined. These studies show that properties like ionization energy and reduction potential can differ significantly between the canonical and zwitterionic forms. nih.gov Modeling solvation effects is crucial for accurately predicting the behavior of amino acids in physiological environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org In the context of drug discovery, QSAR models are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. mdpi.com For analogues of this compound, QSAR studies can provide valuable insights into the structural requirements for a desired biological activity.

A typical QSAR study involves the generation of a dataset of structurally related compounds with experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical model is developed that correlates the molecular descriptors with the observed biological activities. researchgate.net

For a series of analogues of this compound, a hypothetical QSAR study might explore how modifications to the aromatic ring, the amino group, the carboxylic acid function, and the benzylic bridge affect a specific biological endpoint, such as inhibitory activity against a particular enzyme. The goal is to identify which structural features enhance or diminish the desired activity.

Hypothetical QSAR Data for Analogues of this compound

To illustrate the principles of QSAR, a hypothetical dataset for a series of analogues is presented below. In this scenario, the biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). The molecular descriptors chosen for this example are molar refractivity (MR), which relates to the volume and polarizability of the molecule, the octanol-water partition coefficient (LogP), a measure of lipophilicity, and the dipole moment (μ), which reflects the polarity of the molecule.

| Compound | Analogue Structure | pIC50 | Molar Refractivity (MR) | LogP | Dipole Moment (μ) |

| 1 | This compound | 5.8 | 55.2 | 1.5 | 3.2 |

| 2 | 3-Amino-2-(3-fluorobenzyl)propanoic acid | 5.5 | 55.2 | 1.6 | 3.5 |

| 3 | 3-Amino-2-(4-fluorobenzyl)propanoic acid | 5.9 | 55.2 | 1.7 | 2.9 |

| 4 | 3-Amino-2-(2-chlorobenzyl)propanoic acid | 6.1 | 60.1 | 2.1 | 3.4 |

| 5 | 3-Amino-2-(2-methylbenzyl)propanoic acid | 5.3 | 59.8 | 2.0 | 3.1 |

| 6 | 3-Acetamido-2-(2-fluorobenzyl)propanoic acid | 6.5 | 64.5 | 1.8 | 4.1 |

Interpretation of the Hypothetical QSAR Data

From this hypothetical data, a QSAR model could be developed. For instance, a multiple linear regression equation might take the form:

pIC50 = β0 + β1(MR) + β2(LogP) + β3(μ)

More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed. nih.govresearchgate.net These methods provide a more detailed understanding of the steric and electrostatic field requirements for optimal biological activity, offering a powerful tool for the rational design of novel and more potent analogues of this compound. nih.gov

Applications of 3 Amino 2 2 Fluorobenzyl Propanoic Acid As a Chemical Building Block

Role in Complex Organic Synthesis

The unique structural motifs of 3-Amino-2-(2-fluorobenzyl)propanoic acid make it an attractive starting material for the synthesis of diverse and complex organic molecules. Its utility extends from being a precursor to heterocyclic systems to driving the innovation of new synthetic methods.

β-Amino acids are well-established precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmacologically active agents. researchgate.netnih.gov The amino and carboxylic acid functionalities of this compound can be manipulated to construct various ring systems. For instance, β-amino acids are used in the synthesis of thiazole (B1198619) derivatives, which are recognized as privileged heterocyclic scaffolds in medicinal chemistry. mdpi.com The Hantzsch synthesis, a classic method for thiazole formation, often utilizes precursors derived from amino acids. researchgate.net

Furthermore, amino acids can serve as foundational components for building fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones through sequential condensation and cyclization reactions. nih.gov The incorporation of the 2-fluorobenzyl moiety from the parent amino acid introduces a specific lipophilic and electronically distinct group into the final heterocyclic structure. This substituent can be critical for modulating the compound's interaction with biological targets and improving its pharmacokinetic profile. The fluorine atom itself can influence the reactivity of the molecule during synthesis and the properties of the resulting heterocycle.

The demand for enantiomerically pure, complex amino acids like this compound stimulates the development of novel and sophisticated synthetic strategies. A significant challenge in organic synthesis is the precise control of stereochemistry, which is crucial for biological applications.

Advanced methodologies, such as the use of chiral nickel(II) complexes, have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids, including various fluorinated analogs. beilstein-journals.org This approach allows for the stereoselective alkylation of a glycine-derived Schiff base, enabling the synthesis of tailor-made amino acids in high enantiomeric purity. beilstein-journals.org The development of such catalyst-controlled methods is essential for accessing specific stereoisomers of substituted amino acids. beilstein-journals.org The synthesis of this particular compound would likely rely on adapting these modern asymmetric techniques to ensure the production of the desired enantiomer, which is a critical requirement for its use in medicinal chemistry and peptide science. orgsyn.org

Utility in Medicinal Chemistry Research (Non-Clinical Focus)

In the realm of medicinal chemistry, this compound serves as a specialized building block for designing molecules with finely tuned biological activities, primarily through its use in peptidomimetics and as a scaffold for probing molecular interactions.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound to optimize its biological activity. This compound is an ideal tool for such studies. The introduction of the 2-fluorobenzyl group into a molecule allows researchers to probe several key interactions:

Steric Effects : The benzyl (B1604629) group adds bulk, which can influence how a molecule fits into a binding pocket.

Electronic Effects : The fluorine atom is highly electronegative, altering the electron distribution across the aromatic ring and potentially influencing pKa values of nearby functional groups.

Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a compound.

Specific Interactions : The C-F bond can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones. beilstein-journals.org

By comparing the activity of a parent compound with its analog containing the 2-fluorobenzyl moiety, chemists can deduce the importance of these properties for biological function. The availability of related building blocks with different fluorination patterns (e.g., 3-fluorobenzyl, 3,5-difluorobenzyl) further enhances the precision of SAR studies. bldpharm.combldpharm.com This systematic approach was demonstrated in a study of thiazole derivatives, where modifications to the molecule, including the introduction of specific functional groups, led to significant differences in antiproliferative activity against cancer cell lines. mdpi.com

Table 2: Examples of Structurally Related Amino Acid Building Blocks for SAR Studies

| Compound Name | CAS Number | Structural Variation |

|---|---|---|

| (S)-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride | Not available in search results | Positional isomer (meta-fluoro) bldpharm.com |

| (R)-3-Amino-2-(3,5-difluorobenzyl)propanoic acid | 1260605-51-3 | Difluorinated analog bldpharm.com |

| 3-Amino-2-(4-chlorobenzyl)propanoic acid | 791615-75-3 | Chloro-substituted analog parchem.com |

| 3-Amino-2-benzylpropanoic acid | 277939 | Non-fluorinated parent compound |

| 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride | 2702125-51-5 | Substituent on phenyl ring, not benzyl sigmaaldrich.com |

The fluorobenzyl group is not merely a passive substituent; it is an active tool for designing ligands with specific, modulated interactions at a molecular level. The fluorine atom's unique properties allow for the rational design of compounds that can engage in non-covalent interactions that are often not possible with simple hydrocarbon residues. beilstein-journals.org Theoretical and mechanistic studies focus on how the C-F bond can influence a ligand's conformational preferences and its binding energy with a target protein. For example, the strategic placement of a fluorine atom can create favorable interactions with specific amino acid residues in an enzyme's active site, leading to enhanced potency and selectivity. This principle is a cornerstone of modern drug design, where fluorinated amino acids are considered pivotal building blocks. beilstein-journals.org

One of the most significant applications of non-canonical amino acids is in the construction of peptidomimetics. nih.govmdpi.com Natural peptides, while biologically important, often make poor drug candidates due to their rapid degradation by proteases and poor cell permeability. mdpi.com Incorporating building blocks like this compound helps to overcome these limitations. mdpi.comnih.gov

As a β-amino acid, its inclusion in a peptide chain alters the backbone structure, making it resistant to cleavage by enzymes that recognize standard α-amino acid linkages. nih.govmdpi.com This modification can also induce stable secondary structures, such as helices or turns, which can mimic the bioactive conformation of a natural peptide. nih.govmdpi.com The 2-fluorobenzyl side chain contributes to this effect by providing a bulky, lipophilic group that can enhance binding to the target receptor and improve the molecule's ability to cross cell membranes. beilstein-journals.org Therefore, this compound serves as a valuable scaffold for creating novel, stable, and potent bioactive agents based on peptide templates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride |

| 3-Amino-2-(3,5-difluorobenzyl)propanoic acid |

| 3-Amino-2-(4-chlorobenzyl)propanoic acid |

| 3-Amino-2-benzylpropanoic acid |

| 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride |

| Glycine |

| Triazinoquinazolinones |

Applications in Materials Science

The unique structural features of this compound make it a compelling candidate for the development of advanced materials. Its chirality and functional groups are key to creating materials with ordered structures and specific recognition capabilities.

Precursor for Polymer and Supramolecular Structures

This compound serves as a valuable monomer for the synthesis of specialized polymers and the construction of supramolecular assemblies. Amino acids are well-established building blocks for creating self-assembled nanostructures and soft materials due to their inherent ability to form multiple non-covalent interactions. mdpi.com The amino and carboxylic acid groups of this compound can participate in polymerization reactions, such as polycondensation, to form polyamides. The resulting polymers would possess a regularly repeating fluorinated side chain, which can influence the material's bulk properties, including thermal stability, solubility, and surface characteristics.

Furthermore, the molecule's capacity for hydrogen bonding, through both the amino and carboxyl groups, alongside potential π-π stacking interactions from the phenyl ring, allows it to form well-ordered supramolecular structures. mdpi.comrsc.org The fluorine atom on the benzyl group can also engage in specific interactions, further directing the assembly process. These self-assembled structures can range from nanofibers to hydrogels, with potential applications in biomedical engineering and nanotechnology. The principles of using amino acid derivatives to form such complex architectures are well-documented, highlighting the potential of this specific fluorinated β-amino acid in creating novel functional materials. mdpi.com

Development of Chiral Materials (e.g., Chiral Stationary Phases)

The chirality of this compound is a critical feature for its application in the development of chiral materials, most notably chiral stationary phases (CSPs) for enantioselective chromatography. mdpi.comnih.gov CSPs are essential for separating enantiomers, a crucial process in the pharmaceutical industry. The general strategy for preparing such materials involves immobilizing a chiral selector—in this case, this compound or a derivative—onto a solid support, typically silica (B1680970) gel. mdpi.comresearchgate.net

The effectiveness of the enantiomeric separation depends on the differential interactions between the enantiomers of an analyte and the chiral selector. The various functional groups on the this compound molecule can provide multiple points of interaction, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for chiral recognition. nih.govresearchgate.net The fluorobenzyl group, in particular, can modulate the electronic properties and steric environment of the chiral selector, potentially enhancing its enantioselectivity for certain classes of compounds. Research on amino acid-based chiral ionic liquids has also shown their promise as future GC stationary phases due to their chiral recognition ability and high thermal stability. wiley.com While specific studies on CSPs derived from this compound are not extensively documented, the well-established success of other β-amino acids in this application strongly supports its potential in creating effective chiral separation media. researchgate.net

Role in Agrochemical Development (as a Synthetic Intermediate)

In the field of agrochemicals, propanoic acid derivatives are known to be part of biologically active molecules. For instance, certain derivatives have been shown to act as plant growth promoters. nih.govmdpi.comresearchgate.net Specifically, some 3-aminopropanoic acid derivatives containing a thiazole ring have been found to increase seed yield and oil content in rapeseed. nih.govmdpi.comresearchgate.net

While direct evidence of this compound being used as an intermediate in the synthesis of commercial agrochemicals is limited, its structural motifs suggest a potential role. Fluorinated compounds are of significant interest in agrochemical research as the inclusion of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for herbicides, fungicides, and insecticides. The core structure of this compound could be synthetically modified to produce more complex molecules with potential agrochemical applications. For example, the amino and carboxylic acid groups provide handles for the attachment of various heterocyclic systems known to be active in agrochemicals. mdpi.commdpi.com Therefore, it stands as a plausible, albeit not widely documented, synthetic intermediate for the discovery of novel, fluorinated agrochemicals.

Mechanistic Investigations of Biological Interactions Non Clinical, Hypothesis Driven

In Silico Studies of Molecular Binding and Docking

Computational methods provide a powerful initial step for exploring the potential biological activity of a novel compound by predicting its interactions with known protein targets. nih.govfrontiersin.org The structural features of 3-Amino-2-(2-fluorobenzyl)propanoic acid, particularly its resemblance to neurotransmitter amino acids and other bioactive propanoic acid derivatives, guide the selection of hypothetical targets for in silico analysis. najah.edumdpi.comresearchgate.net